molecular formula C20H24N4O3S B2474244 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile CAS No. 940998-92-5

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile

Cat. No. B2474244
CAS RN: 940998-92-5
M. Wt: 400.5
InChI Key: NMFBEFGKIAREIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile, also known as APPOC, is a chemical compound that has been studied extensively for its potential use in scientific research. APPOC belongs to a class of compounds known as oxazole derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile involves its binding to the HSP90 protein, which leads to the inhibition of its activity. This inhibition can have downstream effects on cellular processes, including the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific cellular context in which it is used. For example, this compound has been shown to induce cell death in certain cancer cell lines, while also promoting the survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile in scientific research is its specificity for the HSP90 protein, which allows for targeted manipulation of this protein's activity. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research involving 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile involves several steps, including the reaction of an amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with an aldehyde to form an oxazole ring, which is further modified to introduce a cyano group. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of certain proteins in disease processes. Specifically, this compound has been shown to bind to a protein called HSP90, which is involved in the regulation of cellular processes such as protein folding and degradation.

properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c21-15-18-20(23-11-5-6-12-23)27-19(22-18)16-7-9-17(10-8-16)28(25,26)24-13-3-1-2-4-14-24/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFBEFGKIAREIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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